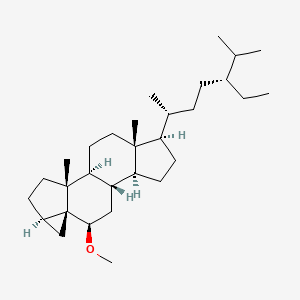
Bromobutide-debromo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromobutide-debromo, also known as N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide, is a metabolite of the herbicide bromobutide. Bromobutide is an amide-type herbicide commonly used in paddy fields to control perennial and annual weeds. This compound is formed through the degradation of bromobutide via photochemical reactions and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromobutide-debromo is primarily formed as a degradation product of bromobutide. The degradation occurs through photochemical reactions and metabolic processes. The photochemical reaction involves the exposure of bromobutide to light, leading to the removal of the bromine atom and the formation of this compound .
Industrial Production Methods
There are no specific industrial production methods for this compound as it is not synthesized intentionally. Instead, it is a byproduct formed during the application of bromobutide in agricultural settings .
Chemical Reactions Analysis
Types of Reactions
Bromobutide-debromo undergoes various chemical reactions, including:
Photochemical Reactions: Exposure to light leads to the degradation of bromobutide to this compound
Metabolic Reactions: Enzymatic processes in soil and water further degrade bromobutide to this compound
Common Reagents and Conditions
Light: Photochemical degradation occurs under light exposure
Enzymes: Metabolic degradation involves enzymes present in soil and water
Major Products Formed
The primary product formed from the degradation of bromobutide is this compound .
Scientific Research Applications
Bromobutide-debromo has been studied primarily in the context of its formation and behavior in agricultural environments. Key research applications include:
Environmental Studies: Investigating the degradation and persistence of bromobutide and its metabolites in paddy fields
Agricultural Research: Understanding the impact of bromobutide and its metabolites on soil and water quality
Mechanism of Action
Bromobutide-debromo is formed through the degradation of bromobutide. The mechanism involves the removal of the bromine atom from bromobutide via photochemical reactions and metabolic processes. The molecular targets and pathways involved in the degradation process include light exposure and enzymatic activity in soil and water .
Comparison with Similar Compounds
Similar Compounds
Bromobutide: The parent compound from which bromobutide-debromo is derived
Other Amide Herbicides: Similar herbicides that undergo degradation to form various metabolites
Uniqueness
This compound is unique in its formation as a specific degradation product of bromobutide. Its presence and behavior in agricultural environments provide valuable insights into the environmental impact of herbicide use .
Properties
IUPAC Name |
3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(2,3)11-13(17)16-15(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWRDHBULARJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

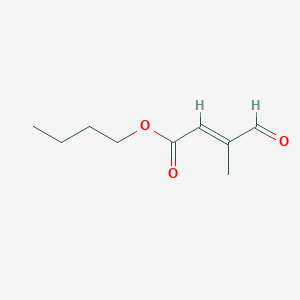

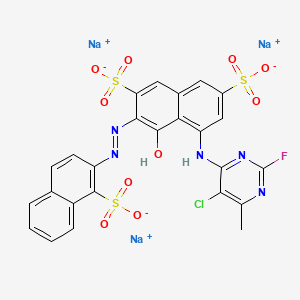
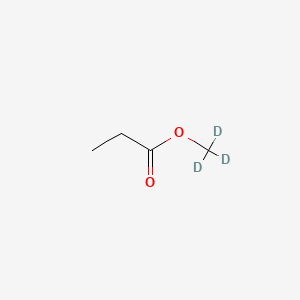
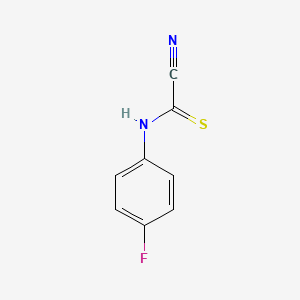
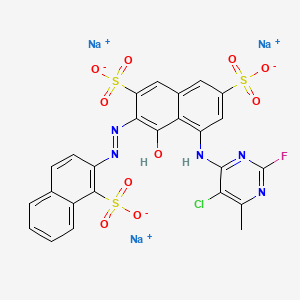
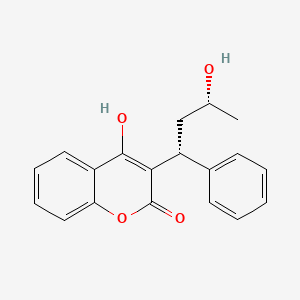
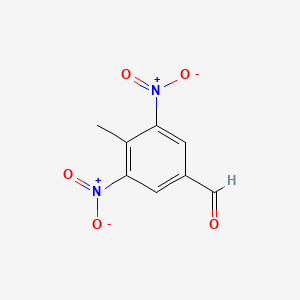
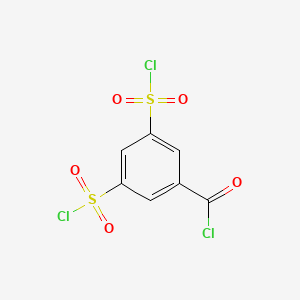
![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)

